molecular formula C7H7ClN2O2S B2386858 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid CAS No. 382610-58-4

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid

Cat. No.: B2386858
CAS No.: 382610-58-4
M. Wt: 218.66
InChI Key: QVLLQQCIXDDUBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” is a synthetic intermediate used in the preparation of various inhibitors . It is a solid compound .


Synthesis Analysis

This compound has been used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase . The use of malate salt compound in the condensation reaction with this compound can substantially increase the yield & purity .


Molecular Structure Analysis

The molecular formula of “this compound” is C6H5ClN2O2S . The average mass is 204.634 Da and the monoisotopic mass is 203.976028 Da .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.6±0.1 g/cm3, a boiling point of 396.4±22.0 °C at 760 mmHg, and a flash point of 193.5±22.3 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 2 freely rotating bonds .

Scientific Research Applications

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid has a wide range of applications in scientific research. It has been used as a reagent in the synthesis of various organic compounds, including drugs, agrochemicals, and other compounds. It has also been used in a variety of biochemical and physiological experiments, such as the synthesis of nucleic acid analogues and the study of enzyme-catalyzed reactions. This compound has also been used in the synthesis of peptide and protein analogues, as well as in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is not fully understood. However, it is believed to act as an intermediate in the synthesis of organic compounds, as well as in the study of enzyme-catalyzed reactions. The exact mechanism of action is still being studied and further research is needed to understand the exact mechanism of action of this compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed to act as an intermediate in the synthesis of organic compounds, as well as in the study of enzyme-catalyzed reactions. It has also been used in the synthesis of peptide and protein analogues, as well as in the study of enzyme-catalyzed reactions.

Advantages and Limitations for Lab Experiments

5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid has several advantages for use in laboratory experiments. It is a versatile intermediate in the synthesis of organic compounds and can be used in a variety of biochemical and physiological experiments. It is also relatively inexpensive and easy to obtain, making it an ideal choice for laboratory experiments. However, there are some limitations to its use in laboratory experiments. This compound is a highly reactive compound and can be hazardous if not handled properly. It is also sensitive to light and air, making it difficult to store.

Future Directions

There are several potential future directions for the study of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid. Further research could be conducted to better understand its mechanism of action and its biochemical and physiological effects. Additionally, research could be conducted to develop more efficient and cost-effective methods of synthesis and to identify new applications for this compound. Finally, research could be conducted to develop new methods of storing and handling this compound in order to make it safer and more convenient to use in laboratory experiments.

Synthesis Methods

The synthesis of 5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid is typically accomplished through a four-step process involving the reaction of pyrimidine-4-carboxylic acid with ethylthioacetic acid, followed by chlorination, reduction, and hydrolysis. In the first step, pyrimidine-4-carboxylic acid is reacted with ethylthioacetic acid in the presence of an acid catalyst to yield a substituted ethylthiopyrimidine-4-carboxylic acid. In the second step, the substituted ethylthiopyrimidine-4-carboxylic acid is chlorinated using a chlorinating agent such as thionyl chloride to yield this compound. In the third step, the this compound is reduced using a reducing agent such as sodium borohydride to yield this compound. In the fourth and final step, the this compound is hydrolyzed using a base such as sodium hydroxide to yield this compound.

Safety and Hazards

“5-Chloro-2-(ethylthio)pyrimidine-4-carboxylic acid” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dispersion of dust, avoid contact with skin, eyes, and clothing, and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

5-chloro-2-ethylsulfanylpyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O2S/c1-2-13-7-9-3-4(8)5(10-7)6(11)12/h3H,2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVLLQQCIXDDUBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.